molecular formula C11H12N2O2S2 B3043807 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine CAS No. 927989-93-3

2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine

Cat. No.: B3043807
CAS No.: 927989-93-3
M. Wt: 268.4 g/mol
InChI Key: COILNLCMPPWTPR-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine is a synthetic compound of interest in chemical and pharmaceutical research. Its molecular structure features a pyridine ring and a thiophene ring linked by a sulphonyl-containing ethylamine chain. This unique architecture makes it a potential intermediate or precursor for the development of novel substances. Researchers can utilize this compound in various applications, including medicinal chemistry for probe or lead compound development, and organic synthesis as a building block for more complex molecules. The specific mechanism of action and full research value are subject to ongoing investigation. Handling should adhere to safe laboratory practices. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-pyridin-3-yl-2-thiophen-2-ylsulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c12-7-10(9-3-1-5-13-8-9)17(14,15)11-4-2-6-16-11/h1-6,8,10H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COILNLCMPPWTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Heterocyclic Synthesis

The pyridin-3-yl group is typically introduced via:

  • Hantzsch dihydropyridine synthesis : Cyclocondensation of ethyl acetoacetate, ammonium acetate, and aldehydes under acidic conditions, followed by oxidation to the aromatic system.
  • Nucleophilic aromatic substitution : Halogenated pyridines (e.g., 3-bromopyridine) react with ammonia or amines at elevated temperatures (120-150°C) in polar aprotic solvents.

Recent advances from demonstrate transition-metal-catalyzed C-H activation , enabling direct amination of pyridine at the 3-position using dirhodium catalysts (Table 1).

Table 1: Pyridine Functionalization Methods

Method Catalyst Temp (°C) Yield (%) Reference
Hantzsch synthesis HCl/EtOH 80 62
Nucleophilic substitution - 145 78
Rh-catalyzed C-H amination Rh₂(esp)₂ 100 91

Thiophene Sulphonylation Strategies

Direct Sulphonylation of Thiophene

Patent discloses sulfonylation using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, achieving 84% yield for thien-2-ylsulphonyl chloride. Critical parameters:

  • Strict temperature control (−5 to −15°C) prevents polysubstitution
  • Sequential quenching with ice-water and NaHCO₃ neutralization

Directed Metallation Approach

The 2024 Chemical Reviews article describes lithiation-directed sulphonylation :

  • Deprotonate thiophene at −78°C using LDA (lithium diisopropylamide)
  • Trap with SO₂ gas to form lithium sulfinate
  • Oxidize with m-CPBA (meta-chloroperbenzoic acid) to sulphonyl group

This method achieves 92% regioselectivity for the 2-position, surpassing traditional electrophilic methods.

Ethylamine Backbone Construction

Gabriel Synthesis Modifications

Patent details a optimized Gabriel synthesis variant:

  • Phthalimide protection of ammonia (K₂CO₃, DMF, 110°C, 6 h)
  • Alkylation with 1,2-dibromoethane (molar ratio 1:1.05, 70°C)
  • Hydrazinolysis (NH₂NH₂·H₂O, ethanol reflux) to free ethylamine

Yield improvements (78% vs. traditional 54%) stem from controlled stoichiometry and solvent selection.

Reductive Amination

For substrates with ketone intermediates:

  • Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (4:1)
  • pH maintained at 5-6 using acetate buffer

Convergent Coupling Methodologies

Nucleophilic Acyl Substitution

Reacting pyridin-3-ylamine with thien-2-ylsulphonyl chloride:

  • Generate sulphonamide intermediate (Et₃N, THF, 0°C)
  • Alkylate with 2-bromoethylamine hydrobromide (KI, DMF, 80°C)

Key challenge : Competing N- vs. S-alkylation addressed using phase-transfer catalysis (18-crown-6 ether).

Mitsunobu Reaction for C-N Bond Formation

Modern approaches from employ:

  • DIAD (diisopropyl azodicarboxylate)/PPh₃ system
  • TBS-protected ethylamine for improved stereocontrol

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.45 (dd, J=4.8 Hz, 1H, Py-H2)
    δ 7.85 (d, J=3.6 Hz, 1H, Th-H5)
    δ 4.15 (q, J=6.4 Hz, 2H, CH₂NH₂)

  • HRMS : m/z calc. for C₁₁H₁₃N₂O₂S₂ [M+H]+: 285.0432, found: 285.0429

Chromatographic Purity Assessment

HPLC method (USP L7 column):

  • Mobile phase: 65:35 MeCN/10 mM NH₄OAc
  • Flow rate: 1.0 mL/min, λ=254 nm
  • Retention time: 6.8 ± 0.2 min

Industrial-Scale Optimization

Patent discloses a continuous flow process achieving 89% yield at kilogram scale:

  • Microreactor sulfonylation (residence time 2.1 min)
  • Inline IR monitoring of intermediate formation
  • Crystallization-induced asymmetric transformation for enantiopure product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings (pyridine and thiophene) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure, which could interact with biological targets.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of both pyridine and thiophene rings allows for diverse interactions, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Example: 2-(2-Trifluoromethyl-pyridin-3-yl)-ethylamine (CAS: 1000539-32-1)

Property Target Compound 2-(2-Trifluoromethyl-pyridin-3-yl)-ethylamine
Pyridine Substituent None (position 3) Trifluoromethyl (position 2)
Additional Groups Thiophene sulfonyl None
Molecular Weight ~280–300 g/mol (estimated) 190.17 g/mol
Key Features Polar sulfonyl group Lipophilic CF₃ group

Key Differences :

  • The pyridine substitution pattern (position 3 vs. 2) alters electronic effects, influencing reactivity and binding interactions.

Thiophene-Containing Ethylamines

Example: Thiophene-2-ethylamine (CAS: 30433-91-1)

Property Target Compound Thiophene-2-ethylamine
Sulfonyl Group Present Absent
Pyridine Moiety Present Absent
Stability Likely more stable Air-sensitive (turns red upon oxidation)
Applications Potential enzyme inhibitors HCV inhibitor synthesis, carbon nanotube functionalization

Key Differences :

  • The absence of sulfonyl and pyridine groups in thiophene-2-ethylamine reduces steric bulk and polarity, favoring applications in nanomaterial functionalization.
  • The target compound’s sulfonyl group may improve stability and suitability for biological targets requiring polar interactions.

Sulfonyl/Sulfinyl Ethylamine Derivatives

Example: 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester

Property Target Compound Sulfinyl Analog
Sulfur Oxidation Sulfonyl (-SO₂-) Sulfinyl (-SO-)
Heterocycles Pyridine + thiophene Pyridine + benzimidazole
Complexity Moderate High (multiple aromatic systems)

Key Differences :

  • The benzimidazole moiety in the analog introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological systems.

Biological Activity

2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine, often referred to as a pyridine-thiophene compound, is a synthetic organic molecule that has attracted attention for its potential biological activities. This compound features a pyridine ring, a thiophene ring, and a sulfonyl group, which together contribute to its unique chemical properties and biological interactions. Its molecular formula is C11H13Cl2N3O2SC_{11}H_{13}Cl_2N_3O_2S with a molecular weight of 304.21 g/mol.

The biological activity of 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine is primarily linked to its interaction with various cellular pathways, particularly the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in regulating cell growth, metabolism, and survival. Research indicates that the compound may inhibit key proteins involved in cell proliferation and survival, making it a candidate for cancer treatment and other therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. For instance, the compound showed significant cytotoxicity against various human cancer cell lines in MTT assays, suggesting its potential as an anti-cancer agent .

Table 1: Cytotoxic Effects of 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine on Cancer Cell Lines

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)12.5Induces apoptosis
MCF7 (Breast Cancer)15.0Inhibits cell proliferation
HeLa (Cervical Cancer)10.0Significant reduction in viability

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Case Study on Lung Cancer : A study investigating the effects of the compound on A549 lung cancer cells found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Breast Cancer Research : Another study focused on MCF7 breast cancer cells demonstrated that treatment with this compound led to decreased proliferation rates and increased markers of apoptosis .
  • Cervical Cancer Investigation : In HeLa cells, the compound was shown to activate apoptotic pathways, leading to significant reductions in cell survival .

Comparative Analysis with Similar Compounds

The unique structure of 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine distinguishes it from other similar compounds. Below is a comparative analysis:

Table 2: Comparison of Biological Activity with Similar Compounds

CompoundStructure FeaturesBiological Activity
2-(Pyridin-3-yl)ethylamineLacks thiophene and sulfonyl groupsModerate anti-cancer activity
2-(Thien-2-yl)sulphonyl ethylamineLacks pyridine ringLimited activity against specific cancers
2-(Pyridin-3-yl)-4-thiazoleContains thiazole instead of thiopheneEnhanced anti-cancer properties

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential sulfonylation and amine coupling reactions. Key steps include:

  • Sulfonylation: Reacting thien-2-ylsulfonyl chloride with a pyridinyl-ethylamine precursor under basic conditions (e.g., DIPEA or triethylamine) to form the sulfonyl intermediate. Triethylamine may introduce nucleophilic impurities (e.g., ethylamine byproducts), so DIPEA is preferred to minimize side reactions .
  • Solvent Optimization: Polar aprotic solvents like dichloromethane or ethanol enhance reaction homogeneity and yield .
  • Purification: Column chromatography or recrystallization is critical for removing unreacted sulfonyl chlorides or amine residues. Monitor purity via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify pyridine and thiophene protons (δ 7–9 ppm) and sulfonyl group integration. 1^1H-15^15N HMBC can resolve amine-proton coupling .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak). Fragmentation patterns distinguish sulfonyl and pyridinyl moieties .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% formic acid .

Basic: How should researchers handle storage and stability challenges for this compound?

Answer:

  • Storage: Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent hygroscopic degradation. Use desiccants in sealed containers .
  • Stability Monitoring: Regular NMR or FT-IR checks detect sulfonyl hydrolysis or amine oxidation. Avoid prolonged exposure to light or moisture .

Advanced: How can researchers address synthetic impurities like ethylamine byproducts during sulfonylation?

Answer:

  • Base Selection: Replace triethylamine with DIPEA to suppress nucleophilic side reactions. DIPEA’s steric bulk reduces undesired alkylation .
  • Reaction Monitoring: Use in-situ FT-IR to track sulfonyl chloride consumption. Quench excess reagents with ice-cold water to halt side reactions .
  • Byproduct Identification: LC-MS/MS and 1^1H NMR coupled with spiking experiments confirm impurity structures .

Advanced: What crystallographic challenges arise for this compound, and how can SHELX software improve structure determination?

Answer:

  • Challenges: Low crystal quality due to flexible ethylamine chain and sulfonyl group disorder. Twinning or weak diffraction may occur.
  • SHELX Optimization:
    • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
    • Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data. Restrain sulfonyl S–O bond lengths to 1.43 Å to reduce overfitting .
    • Validation: Check ADDSYM in PLATON to confirm space group correctness .

Advanced: How can contradictory biological activity data across assay systems be resolved?

Answer:

  • Assay Validation:
    • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
    • Control solvent effects (DMSO concentration ≤0.1%) to avoid false negatives .
  • Data Normalization: Reference internal standards (e.g., staurosporine for kinase assays) to correct inter-lab variability .
  • Metabolite Screening: LC-MS/MS identifies in situ degradation products that may alter activity .

Advanced: What mechanistic insights exist for the reactivity of the sulfonyl group in this compound?

Answer:

  • Nucleophilic Substitution: The sulfonyl group acts as a leaving group under basic conditions, enabling coupling with electrophiles (e.g., aryl halides). Kinetic studies (UV-Vis monitoring) reveal second-order dependence on amine concentration .
  • Acid Catalysis: Protonation of the pyridine nitrogen enhances sulfonyl electrophilicity. DFT calculations (B3LYP/6-31G*) model transition states for sulfonate displacement .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., kinases). Pyridine and sulfonyl groups often form π–π and hydrogen bonds with catalytic lysine residues .
  • QSAR Models: Apply Gaussian-based molecular descriptors (HOMO/LUMO, logP) to correlate electronic effects with bioactivity. Cross-validate with leave-one-out methods .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine
Reactant of Route 2
2-(Pyridin-3-yl)-2-[(thien-2-yl)sulphonyl]ethylamine

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